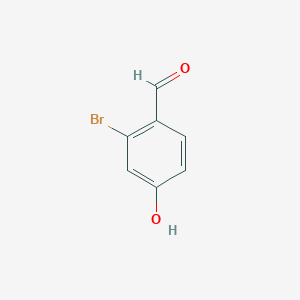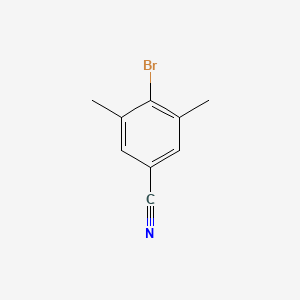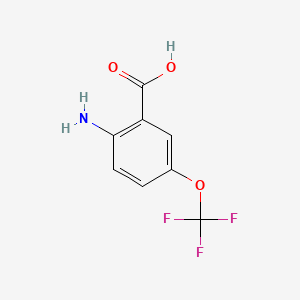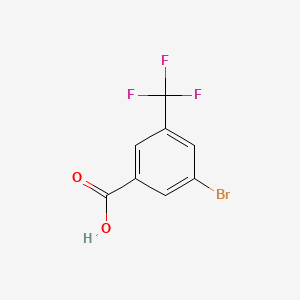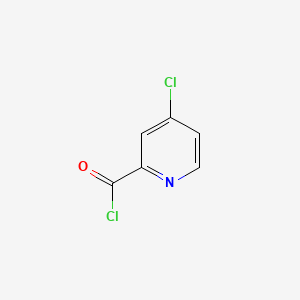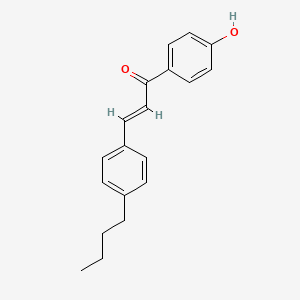
4-Butyl-4'-hydroxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-4'-hydroxychalcone is a derivative of the chalcone family, a group of aromatic ketones known for their diverse biological activities and their role as intermediates in the synthesis of various pharmacologically active compounds. Chalcones typically consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The hydroxychalcones, in particular, have a hydroxyl group attached, which can significantly affect their chemical properties and reactivity .
Synthesis Analysis
The synthesis of hydroxychalcones, such as 4-Butyl-4'-hydroxychalcone, can be achieved through various methods. One approach involves a regioselective Claisen-Schmidt condensation using boron trifluoride–etherate, which allows for the combination of 1-(5-acetyl-2-hydroxy-phenyl)-ethanone with various substituted benzaldehydes to yield 3′-acetyl-4′-hydroxychalcones at room temperature with good to excellent yields . Another method includes a multi-step process starting with acetic anhydride and phenol, followed by esterification, Fries rearrangement, and aldol condensation reactions, leading to the synthesis of 4'-hydroxychalcone with a significant yield .
Molecular Structure Analysis
The molecular structure of hydroxychalcone derivatives has been studied using techniques such as infrared and 1H NMR spectral studies, and single-crystal x-ray diffraction. For instance, a derivative of 4-hydroxychalcone was found to crystallize in the orthorhombic crystal class with a slight twist between the benzene and hydroxyphenyl rings, indicating a non-planar structure which can influence the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Hydroxychalcones can undergo various chemical reactions due to their functional groups. For example, 2-hydroxychalcones with amino substituents can be photochemically converted into flavylium ions upon irradiation with light in a specific pH range. This photochemical behavior suggests potential applications in photochromic materials . The influence of substituents on the absorption spectra of chalcones is generally minimal, but molecular packing can affect the absorption features due to intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxychalcones are influenced by their molecular structure. The crystal of a 4-hydroxychalcone derivative was found to be stable up to 186°C, as shown by differential scanning calorimetry . The photochromic properties of amino-substituted hydroxychalcones, including their absorption coefficients and stability against light irradiation, have been discussed in terms of frontier orbital theory . Additionally, the fluorescence properties of hydroxychalcones in solutions and crystals are affected by molecular conformation and the presence of intramolecular proton transfer processes .
Wissenschaftliche Forschungsanwendungen
Photocyclization and Photochromic Properties
- 4-Butyl-4'-hydroxychalcone and similar hydroxychalcones undergo photocyclization to form 4-flavanones, a process influenced by solvent types and conditions (Matsushima & Hirao, 1980).
- Structural and spectral features of 4'-substituted 2'-hydroxychalcones, including their electronic absorption and fluorescence features in solutions and crystals, are subject to investigation, providing insights into molecular interactions and photophysics (Serdiuk et al., 2018).
- Hydroxychalcones, including variants of 4-Butyl-4'-hydroxychalcone, demonstrate photochromic properties in solution and polymers, with their performance being dependent on pH and medium conditions (Matsushima & Suzuki, 1992).
Inhibition of Acetylcholinesterase
- Analogues of 2'-hydroxychalcone with modified C4-substituents, a category that includes compounds like 4-Butyl-4'-hydroxychalcone, have been studied as inhibitors against human acetylcholinesterase, potentially offering therapeutic leads for diseases like Alzheimer’s (Sukumaran et al., 2020).
Biotransformation and Chemical Synthesis
- Hydroxychalcones, such as 4-Butyl-4'-hydroxychalcone, are subject to biotransformation using bacteria, leading to the creation of novel chemical structures and compounds (Kozłowska et al., 2020).
- Synthesis and structural characterization of 4-hydroxychalcone derivatives have been extensively studied, offering insights into their potential applications in various fields including material science and pharmacology (Shubhalaxmi et al., 2013).
Inclusion Mechanism and Stability
- The inclusion mechanism and thermal stability of complexes formed between hydroxychalcones and cyclodextrins have been studied, shedding light on the stability and potential delivery mechanisms for these compounds (Guo et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVYHVGNKJGBV-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4'-hydroxychalcone | |
CAS RN |
385810-21-9 |
Source


|
| Record name | 4-Butyl-4'-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

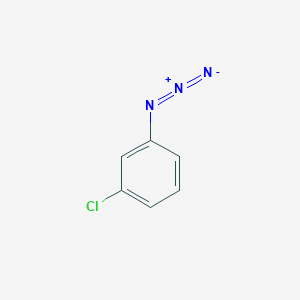
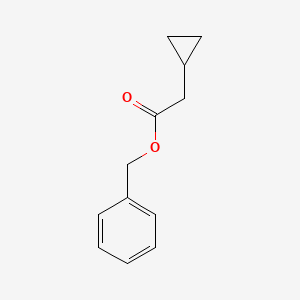
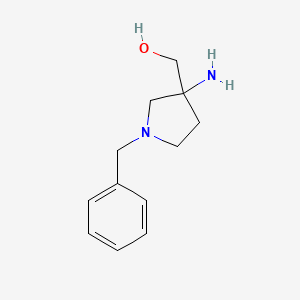
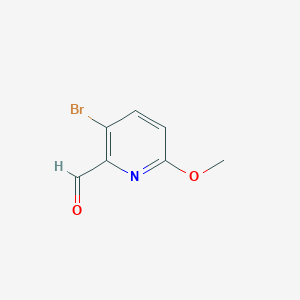
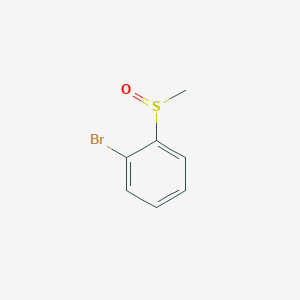
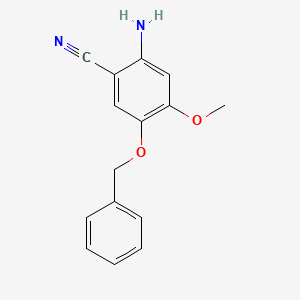
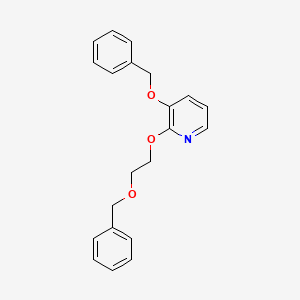
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
